6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is unlike the iron chelator VLX600, which it was designed and synthesized based on . The addition of Fe2+ ions can abolish the cytotoxicity of this compound .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron ion level in the body, which is tightly controlled . Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . Therefore, iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .
Result of Action
The compound has shown strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of ferrous ions. For instance, the addition of ferrous ions can abolish the cytotoxicity of this compound .
Biochemical Analysis
Biochemical Properties
6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol plays a significant role in biochemical reactions, particularly as an iron chelator. It interacts with iron ions, forming stable complexes that can influence various biochemical pathways. The compound has been shown to selectively bind to ferrous ions (Fe²⁺) rather than ferric ions (Fe³⁺), which can modulate iron availability in biological systems . This interaction is crucial in regulating iron-dependent processes such as DNA synthesis, cell respiration, and enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exhibit antiproliferative activity against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . The compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the mitochondrial pathway. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2 . Additionally, the compound influences cell signaling pathways and gene expression, contributing to its cytotoxic effects on cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to ferrous ions, reducing their availability for cellular processes that require iron. This binding disrupts iron-dependent enzymes and proteins, leading to impaired cellular functions . The compound also induces oxidative stress by generating reactive oxygen species, which further contributes to its cytotoxic effects. Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard storage conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that the compound’s antiproliferative effects are dose- and time-dependent, with significant apoptosis observed within 24 to 48 hours of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to iron homeostasis. It interacts with enzymes and cofactors that regulate iron metabolism, influencing metabolic flux and metabolite levels . The compound’s ability to chelate iron ions can disrupt iron-dependent metabolic processes, leading to altered cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its affinity for iron ions and its ability to form stable complexes with biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with iron-dependent enzymes and proteins . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is essential for its role in modulating cellular processes and inducing apoptosis.
Preparation Methods
The synthesis of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common synthetic route starts with the Sandmeyer reaction of 2-methyl aniline to produce 7-methyl isatin. This intermediate is then brominated using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl isatin . Further steps involve cyclization and thiolation to form the final product .
Chemical Reactions Analysis
6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Comparison with Similar Compounds
6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives with pyridinocycloalkyl moieties: These compounds also exhibit iron chelation properties and antiproliferative activities.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives: These compounds have been synthesized for their potential antimicrobial activities.
The uniqueness of this compound lies in its specific binding affinity for ferrous ions and its lower cytotoxicity against normal cells compared to other iron chelators .
Properties
IUPAC Name |
6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORUVIRDVFHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356519 | |
Record name | STK508880 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83515-26-8 | |
Record name | STK508880 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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